molecular formula C8H8N4 B1584267 2-Hydrazinoquinoxaline CAS No. 61645-34-9

2-Hydrazinoquinoxaline

Cat. No. B1584267
CAS RN: 61645-34-9
M. Wt: 160.18 g/mol
InChI Key: GULVDPYLWVXKGC-UHFFFAOYSA-N
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Description

2-Hydrazinoquinoxaline is a chemical compound with the molecular formula C8H8N4. It has a molecular weight of 160.18 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of 2-Hydrazinoquinoxaline consists of a quinoxaline core with a hydrazino group attached . The InChI code for this compound is 1S/C8H8N4/c9-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,11,12) .


Physical And Chemical Properties Analysis

2-Hydrazinoquinoxaline is a pale-yellow to yellow-brown solid . It has a molecular weight of 160.18 .

Scientific Research Applications

  • Antimicrobial Activity

    • Field : Pharmacology and Microbiology
    • Application : Quinoxaline derivatives have been found to exhibit antimicrobial activity .
    • Method : The exact method of application or experimental procedures would depend on the specific study, but generally, this involves introducing the quinoxaline derivative to a culture of the microorganism and observing its effects .
    • Results : The results would also depend on the specific study, but generally, a reduction in the growth or viability of the microorganism would be observed .
  • Anti-Amoebic, Anti-Proliferative Activity

    • Field : Pharmacology and Microbiology
    • Application : Some quinoxaline derivatives have been found to exhibit anti-amoebic and anti-proliferative activity .
    • Method : Similar to the antimicrobial activity, the method of application would involve introducing the quinoxaline derivative to a culture of amoebas and observing its effects .
    • Results : The results would show a reduction in the growth or proliferation of the amoebas .
  • Synergistic Activity with Penicillin Against MRSA

    • Field : Pharmacology and Microbiology
    • Application : 3-Hydrazinoquinoxaline-2-thiol has been found to exhibit synergistic activity with penicillin against Methicillin-resistant Staphylococcus aureus (MRSA) .
    • Method : The method of application involved determining the Minimum Inhibitory Concentrations (MICs) of 3-hydrazinoquinoxaline-2-thiol and penicillin for 22 clinical MRSA strains. A checkerboard assay was then employed to evaluate the interaction between 3-hydrazinoquinoxaline-2-thiol and penicillin .
    • Results : The combination of 3-hydrazinoquinoxaline-2-thiol and penicillin yielded a synergistic effect, resulting in a significant reduction of MICs by up to 64-fold .
  • Hypoglycemic, Anti-Glaucoma Activity

    • Field : Pharmacology
    • Application : Some quinoxaline derivatives have been found to exhibit hypoglycemic and anti-glaucoma activity .
    • Method : The method of application would involve introducing the quinoxaline derivative to a model organism and observing its effects .
    • Results : The results would show a reduction in blood glucose levels or intraocular pressure .
  • Antiviral Activity

    • Field : Virology
    • Application : Quinoxaline derivatives have been found to exhibit antiviral activity .
    • Method : The method of application would involve introducing the quinoxaline derivative to a culture of the virus and observing its effects .
    • Results : The results would show a reduction in the growth or viability of the virus .
  • Cytotoxic with Anticancer, Antitumor Activity

    • Field : Oncology
    • Application : Quinoxaline derivatives have been found to exhibit cytotoxic activity, with potential applications in cancer and tumor treatment .
    • Method : The method of application would involve introducing the quinoxaline derivative to a culture of cancer cells and observing its effects .
    • Results : The results would show a reduction in the growth or viability of the cancer cells .
  • Antithrombotic Activity

    • Field : Pharmacology
    • Application : Some quinoxaline derivatives have been found to exhibit antithrombotic activity .
    • Method : The method of application would involve introducing the quinoxaline derivative to a model organism and observing its effects .
    • Results : The results would show a reduction in blood clot formation .
  • Anti-HIV Agents

    • Field : Virology
    • Application : Quinoxaline derivatives have been found to exhibit activity against HIV .
    • Method : The method of application would involve introducing the quinoxaline derivative to a culture of the virus and observing its effects .
    • Results : The results would show a reduction in the growth or viability of the virus .
  • Anti-Inflammatory and Analgesic Activity

    • Field : Pharmacology
    • Application : Quinoxaline derivatives have been found to exhibit anti-inflammatory and analgesic activity .
    • Method : The method of application would involve introducing the quinoxaline derivative to a model organism and observing its effects .
    • Results : The results would show a reduction in inflammation and pain .

properties

IUPAC Name

quinoxalin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULVDPYLWVXKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302624
Record name 2-hydrazinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinoquinoxaline

CAS RN

61645-34-9
Record name 61645-34-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydrazinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.0 g (91.1 mmol) of 2-chloroquinoxaline are initially charged in 150 ml of ethanol. 45.6 g (911.3 mmol) of hydrazine hydrate are added, and the mixture is stirred under reflux for 16 h. The mixture is then cooled to 0° C., and the solid formed is filtered off, washed with ethanol and dried under high vacuum.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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